3-Bromo-1-benzoselenophene-2-carboxamide
Description
3-Bromo-1-benzoselenophene-2-carboxamide is a selenium-containing heterocyclic compound featuring a benzoselenophene core substituted with a bromine atom at position 3 and a carboxamide group at position 2.
Properties
CAS No. |
215113-52-3 |
|---|---|
Molecular Formula |
C9H6BrNOSe |
Molecular Weight |
303.02 g/mol |
IUPAC Name |
3-bromo-1-benzoselenophene-2-carboxamide |
InChI |
InChI=1S/C9H6BrNOSe/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H2,11,12) |
InChI Key |
LOJIQBMRBZBRQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C([Se]2)C(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzoselenophene Scaffold
Ring Formation via Cyclization
The benzoselenophene core is typically constructed through cyclization reactions. A representative approach involves:
- Aldol Condensation : 2-Fluorobenzaldehyde reacts with dimethyldiselenide in the presence of dithiothreitol (DTT) under basic conditions to form 2-(methylselanyl)benzaldehydes.
- Nucleophilic Displacement : The selenide intermediate undergoes nucleophilic substitution with ethyl bromoacetate, followed by aldol cyclization to yield ethyl benzoselenophene-2-carboxylate.
Example Reaction :
$$
\text{2-Fluorobenzaldehyde} + (\text{CH}3)2\text{Se}_2 \xrightarrow{\text{DTT, Base}} \text{Benzoselenophene-2-carboxylate}
$$
Bromination at Position 3
Directed Bromination Strategies
Bromination is achieved using electrophilic brominating agents. Key methods include:
- N-Bromosuccinimide (NBS) : In chloroform/acetic acid, NBS selectively brominates the benzoselenophene scaffold at position 3.
- Copper(I) Bromide-Mediated Bromination : For sterically hindered substrates, CuBr in dimethylformamide (DMF) enables regioselective bromination.
Optimized Conditions :
| Brominating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NBS | CHCl$$_3$$/AcOH | 0–20°C | 85–92% |
| CuBr | DMF | 80°C | 78% |
Carboxamide Functionalization
Amide Bond Formation
The carboxylic acid intermediate (3-bromo-1-benzoselenophene-2-carboxylic acid) is converted to the carboxamide via coupling reagents:
Activation with Carbodiimides
- Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt).
- Mechanism : Formation of an active ester intermediate, followed by nucleophilic attack by ammonia or amines.
Procedure :
- Dissolve 3-bromo-1-benzoselenophene-2-carboxylic acid (1 eq) in anhydrous dichloromethane.
- Add DCC (1.2 eq) and HOBt (1.1 eq), stir at 0°C for 30 minutes.
- Introduce aqueous ammonia (2 eq), warm to room temperature, and stir for 12 h.
- Purify via silica gel chromatography (hexane/ethyl acetate).
Uranium/Guanidinium-Based Coupling
- Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with N,N-diisopropylethylamine (DIPEA).
- Advantage : Reduced epimerization and side reactions.
Conditions :
| Coupling Reagent | Base | Solvent | Time | Yield |
|---|---|---|---|---|
| HATU | DIPEA | MeCN | 3 h | 90% |
| TBTU | Triethylamine | DMF | 6 h | 85% |
Alternative Routes
Reductive Amination of Aldehydes
For analogs with modified substituents, reductive amination of benzoselenophene-2-carbaldehydes is employed:
- Synthesize aldehyde via oxidation of hydroxymethyl intermediates.
- React with ammonia under hydrogen gas (H$$_2$$) and palladium catalysis.
Limitation : Lower yields (60–70%) due to competing reduction of the selenophene ring.
Analytical Characterization
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-benzoselenophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The selenium atom in the benzoselenophene ring can undergo oxidation and reduction reactions, altering the compound’s electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as zinc cyanide and catalytic systems like tris(dibenzylideneacetone)dipalladium (0) are commonly used.
Oxidation: Oxidizing agents like sulfuryl chloride can be used to chlorinate the selenium atom.
Major Products Formed
Scientific Research Applications
3-Bromo-1-benzoselenophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential cytotoxic activity against malignant tumors.
Materials Science: The unique electronic properties of selenium-containing compounds make them suitable for use in organic semiconductors and other electronic materials.
Biological Research: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1-benzoselenophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in modulating the compound’s electronic properties, which can affect its binding affinity and specificity towards biological targets . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .
Comparison with Similar Compounds
Key Differences :
- Core Heteroatom : Replaces selenium with sulfur in the benzothiophene ring, reducing atomic radius and polarizability.
- Substituents : Features a 3-methoxyphenyl group attached to the carboxamide nitrogen, enhancing lipophilicity compared to the unsubstituted carboxamide in the target compound.
- Molecular Formula: C₁₆H₁₂BrNO₂S (vs. C₉H₆BrNOSe for the selenophene analog).
| Property | This compound | 3-Bromo-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide |
|---|---|---|
| Molecular Formula | C₉H₆BrNOSe | C₁₆H₁₂BrNO₂S |
| Functional Groups | Bromine, carboxamide | Bromine, carboxamide, methoxyphenyl |
| Electronic Effects | Selenium enhances π-conjugation | Sulfur provides moderate conjugation |
| Potential Applications | Catalysis, optoelectronics | Pharmaceutical intermediates (e.g., kinase inhibitors) |
Research Findings :
- The methoxyphenyl group in the benzothiophene analog may improve binding affinity in protein targets due to hydrophobic interactions, as seen in kinase inhibitor studies .
2-Bromo-1-benzoselenophene-3-carbaldehyde
Key Differences :
- Substituent Positions : Bromine at position 2 (vs. 3) and a carbaldehyde group at position 3 (vs. carboxamide at 2).
- Reactivity : The aldehyde group is more electrophilic than carboxamide, making it reactive toward nucleophiles (e.g., in Schiff base formation).
| Property | This compound | 2-Bromo-1-benzoselenophene-3-carbaldehyde |
|---|---|---|
| Molecular Formula | C₉H₆BrNOSe | C₉H₅BrOSe |
| Functional Groups | Bromine (C3), carboxamide (C2) | Bromine (C2), aldehyde (C3) |
| Melting Point | Not reported | Not reported (CAS 26526-30-7) |
| Synthetic Utility | Stable H-bonding motifs | Precursor for heterocyclic expansions |
Research Findings :
- The aldehyde derivative (CAS 26526-30-7) is used in synthesizing selenophene-based polymers, where its reactivity facilitates crosslinking .
3-Bromo-1-selena-1H-indene-2-carbaldehyde
Key Differences :
- Core Structure: A fused indene-selenophene system (vs. benzoselenophene).
- Substituents : Bromine at position 3 and aldehyde at position 2, analogous to the target compound but with a fused ring system.
| Property | This compound | 3-Bromo-1-selena-1H-indene-2-carbaldehyde |
|---|---|---|
| Molecular Formula | C₉H₆BrNOSe | C₉H₅BrOSe |
| Structural Complexity | Single aromatic ring | Fused bicyclic system |
| Applications | Drug design | Organic semiconductor precursors |
Research Findings :
- The fused indene-selenophene structure (CAS 26581-53-3) exhibits redshifted absorption spectra, suggesting utility in optoelectronic materials .
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